N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name)
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Overview
Description
N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptylidenehydrazino group, an oxoethyl group, and a naphthalen-1-ylmethanesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cycloheptanone with hydrazine to form cycloheptylidenehydrazine. This intermediate is then reacted with an oxoethyl compound under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazides: Versatile intermediates used in the synthesis of heterocyclic compounds, including thiadiazoles and oxadiazoles.
Uniqueness
N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)23(19-14-8-10-16-9-6-7-13-18(16)19)15-20(24)22-21-17-11-4-2-3-5-12-17/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,22,24) |
InChI Key |
FEUZAIVASAWNJW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NN=C1CCCCCC1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=C1CCCCCC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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